4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H30N4O5S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Applications
Sulfonamides represent a significant class of synthetic antibiotics and have found applications beyond their antibacterial properties, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Their versatility extends to various fields such as cancer research, enzyme inhibition, and the treatment of glaucoma. For example, sulfonamide inhibitors have been reviewed for their therapeutic potential and patent activity in treating glaucoma by inhibiting carbonic anhydrase, highlighting the continuous need for novel sulfonamides in medical applications (Carta, Scozzafava, & Supuran, 2012).
Oxadiazole Applications
Oxadiazoles, particularly the 1,3,4-oxadiazole moiety, have garnered interest due to their presence in compounds with diverse biological activities. These activities include antitumor, antibacterial, and antiviral effects. The synthesis and application of mono, bis, and tris-1,3,4-oxadiazoles, as well as N-substituted-2,5-disubstituted-1,3,4-oxadiazoles, have been extensively reviewed, underscoring their potential in medicinal and pharmaceutical industries (2023).
Benzamide Applications
Benzamide derivatives, sharing a functional similarity with the compound of interest, have been explored for their pharmacological properties. These derivatives exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antitumor effects. For instance, remoxipride, a substituted benzamide, has shown antipsychotic activity in patients with schizophrenia, offering a tolerability advantage over traditional treatments (Wadworth & Heel, 1990).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-16(2)14-28(15-17(3)4)34(30,31)21-12-8-18(9-13-21)22(29)25-24-27-26-23(33-24)19-6-10-20(32-5)11-7-19/h6-13,16-17H,14-15H2,1-5H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZBRVAIYOPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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